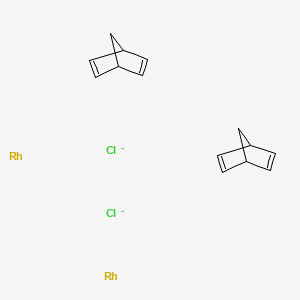Bis(norbornadiene-mu-chlororhodium)
CAS No.:
Cat. No.: VC16780582
Molecular Formula: C14H16Cl2Rh2-2
Molecular Weight: 461.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16Cl2Rh2-2 |
|---|---|
| Molecular Weight | 461.0 g/mol |
| IUPAC Name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;dichloride |
| Standard InChI | InChI=1S/2C7H8.2ClH.2Rh/c2*1-2-7-4-3-6(1)5-7;;;;/h2*1-4,6-7H,5H2;2*1H;;/p-2 |
| Standard InChI Key | PPRMCRKKVPOUMO-UHFFFAOYSA-L |
| Canonical SMILES | C1C2C=CC1C=C2.C1C2C=CC1C=C2.[Cl-].[Cl-].[Rh].[Rh] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Bis(norbornadiene-μ-chlororhodium) is formally designated as bis[(2,3,5,6-η)-bicyclo[2.2.1]hepta-2,5-diene]di-μ-chlorodirhodium(I) under IUPAC nomenclature . Its molecular architecture consists of two rhodium(I) centers bridged by chloride ligands, each coordinated to a norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) molecule through the η⁴ bonding mode (Figure 1). The compound crystallizes in a dimeric arrangement, with the norbornadiene ligands adopting a strained bicyclic geometry that influences its electronic properties.
Table 1: Fundamental physicochemical properties
*Derived from stoichiometric analysis of structural components.
Synthesis and Industrial Production
Key Synthetic Pathways
The synthesis of bis(norbornadiene-μ-chlororhodium) typically proceeds through a two-stage process involving ligand coordination and chloride bridge formation. A patented methodology outlines the following optimized procedure:
-
Formation of the Chloride Dimer Precursor
-
Reactants: Rhodium trichloride hydrate (RhCl₃·3H₂O) and norbornadiene in a 1:3–6 mass ratio .
-
Conditions: Reflux at 75–85°C for 1–3 hours under inert atmosphere .
-
Product Isolation: Concentration under reduced pressure followed by filtration yields the intermediate norbornadiene rhodium chloride dimer .
-
-
Purification and Stabilization
Table 2: Representative synthesis conditions from patent CN111087274A
| Parameter | Example 1 | Example 2 | Example 3 |
|---|---|---|---|
| RhCl₃·Norbornadiene Ratio | 1:3.0 | 1:6.0 | 1:5.0 |
| Solvent | Methanol | Ethanol | Ethanol |
| Reflux Temperature (°C) | 75 | 85 | 80 |
| Reaction Time (h) | 3 | 1 | 2 |
| Yield (%) | 92.5 | 93.5 | 91.8 |
Catalytic Applications and Mechanistic Insights
Ligand Exchange Dynamics
Substitution of chloride ligands with other anions (e.g., BF₄⁻) modifies catalytic activity, as demonstrated in the synthesis of bis(norbornadiene) rhodium tetrafluoroborate . This tunability allows researchers to optimize selectivity for target transformations.
| Exposure Route | Protective Measure |
|---|---|
| Inhalation | Use fume hoods or respirators |
| Skin Contact | Nitrile gloves; lab coats |
| Eye Protection | Goggles with side shields |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume